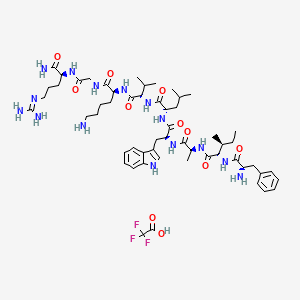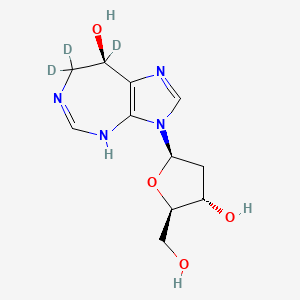![molecular formula C26H23F3N4O4 B12411302 N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4’-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4’-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Typical synthetic routes may involve:
Formation of the Spirocyclic Core: This step often involves cyclization reactions, where appropriate precursors are subjected to conditions that promote the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4’-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4’-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4’-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide: shares structural similarities with other spirocyclic compounds and pyridazine derivatives.
Uniqueness
- The unique spirocyclic structure and the presence of trifluoromethyl and carboxamide groups distinguish this compound from others. These features contribute to its distinct chemical properties and potential biological activities.
Propriétés
Formule moléculaire |
C26H23F3N4O4 |
|---|---|
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C26H23F3N4O4/c1-15-2-4-18(31-24(35)21-11-17(14-30-33-21)26(27,28)29)12-19(15)16-3-5-20-22(10-16)37-25(13-23(34)32-20)6-8-36-9-7-25/h2-5,10-12,14H,6-9,13H2,1H3,(H,31,35)(H,32,34) |
Clé InChI |
LRTINOCIDJSJPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=NN=CC(=C2)C(F)(F)F)C3=CC4=C(C=C3)NC(=O)CC5(O4)CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


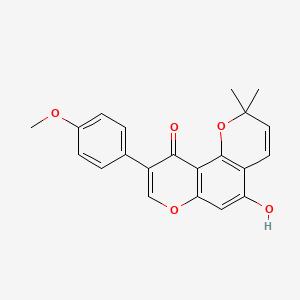
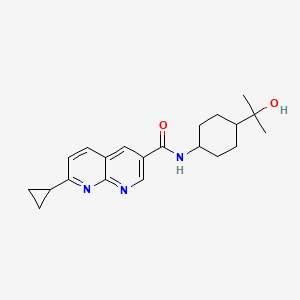
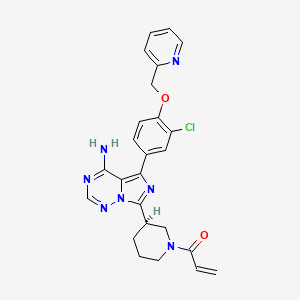
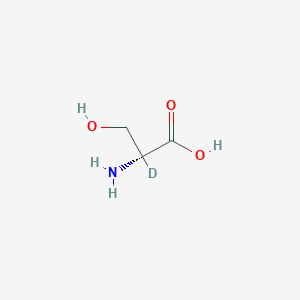
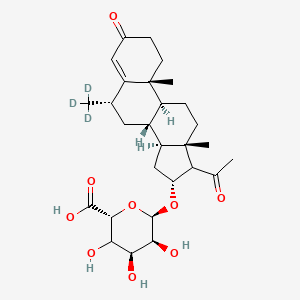
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)
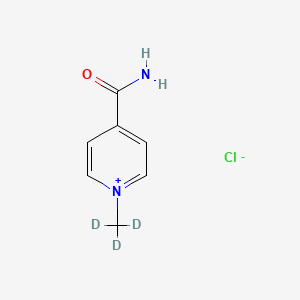
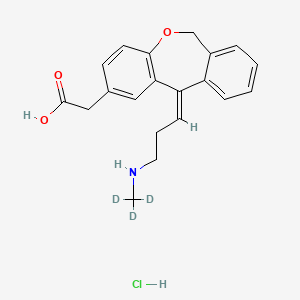
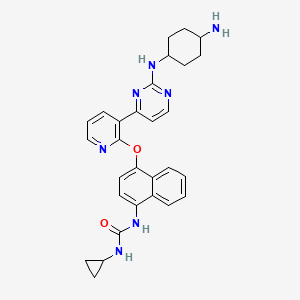
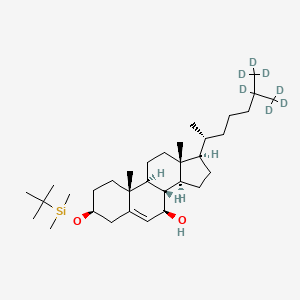
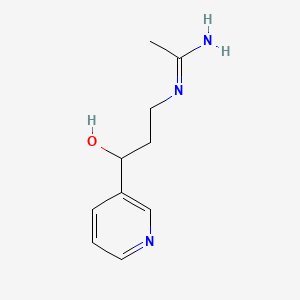
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)
